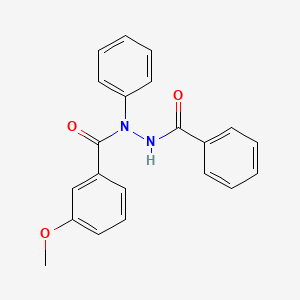
N'-(3-Methoxybenzoyl)-N'-phenylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Methoxybenzoyl)-N’-phenylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzohydrazide moiety substituted with a 3-methoxybenzoyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methoxybenzoyl)-N’-phenylbenzohydrazide typically involves the reaction of 3-methoxybenzoyl chloride with phenylhydrazine in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The general reaction scheme is as follows:
Preparation of 3-Methoxybenzoyl Chloride: 3-Methoxybenzoic acid is reacted with thionyl chloride to form 3-methoxybenzoyl chloride.
Formation of N’-(3-Methoxybenzoyl)-N’-phenylbenzohydrazide: The 3-methoxybenzoyl chloride is then reacted with phenylhydrazine in the presence of a base such as triethylamine to yield the desired hydrazide.
Industrial Production Methods
Industrial production of N’-(3-Methoxybenzoyl)-N’-phenylbenzohydrazide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Methoxybenzoyl)-N’-phenylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N’-(3-Methoxybenzoyl)-N’-phenylbenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-Methoxybenzoyl)-N’-phenylbenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access.
Comparison with Similar Compounds
N’-(3-Methoxybenzoyl)-N’-phenylbenzohydrazide can be compared with other hydrazides and benzoyl derivatives:
Similar Compounds: N’-benzoyl-N’-phenylbenzohydrazide, N’-(4-methoxybenzoyl)-N’-phenylbenzohydrazide.
Uniqueness: The presence of the 3-methoxy group imparts unique chemical and biological properties, such as increased solubility and specific interactions with biological targets.
Properties
Molecular Formula |
C21H18N2O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N'-benzoyl-3-methoxy-N-phenylbenzohydrazide |
InChI |
InChI=1S/C21H18N2O3/c1-26-19-14-8-11-17(15-19)21(25)23(18-12-6-3-7-13-18)22-20(24)16-9-4-2-5-10-16/h2-15H,1H3,(H,22,24) |
InChI Key |
YFQBNBCFGBVFRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-N-{2-[(2Z)-2-(3-methylbutan-2-ylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11117857.png)
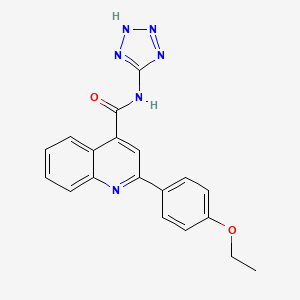
![N'-[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11117873.png)
![(5-Methyl-1,2-oxazol-3-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11117880.png)

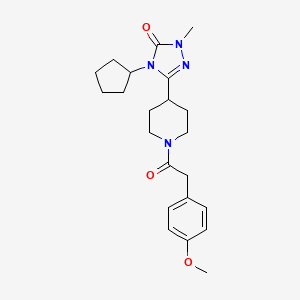


![3-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]propane-1,2-diol](/img/structure/B11117911.png)
![N-(3-bromophenyl)-4-(morpholin-4-yl)-6-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11117916.png)
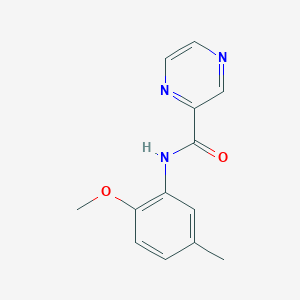
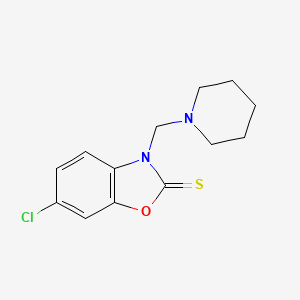
acetyl}hydrazinylidene)methyl]benzoate](/img/structure/B11117938.png)
